molecular formula C13H26N2O2 B13245715 tert-Butyl 4-amino-1-(propan-2-yl)piperidine-4-carboxylate

tert-Butyl 4-amino-1-(propan-2-yl)piperidine-4-carboxylate

Cat. No.: B13245715
M. Wt: 242.36 g/mol
InChI Key: NCBMHJRKUCESNX-UHFFFAOYSA-N
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Description

Tert-Butyl 4-amino-1-(propan-2-yl)piperidine-4-carboxylate is a high-value, multi-functional piperidine derivative designed for advanced pharmaceutical research and development. This compound integrates a protected amine, a carboxylate ester, and a tertiary piperidine nitrogen within a single scaffold, making it an exceptionally versatile building block for constructing complex bioactive molecules. Its primary research application lies in serving as a key synthetic intermediate in the discovery and optimization of new therapeutic agents. Piperidine derivatives of this type are frequently employed in structure-activity relationship (SAR) studies, where they act as central cores for attaching various pharmacophores. The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines, allowing for selective deprotection and further functionalization at a later synthetic stage. The presence of both the amino and ester functionalities on the same carbon atom (the 4-position of the piperidine ring) provides a unique handle for introducing molecular diversity and fine-tuning the physicochemical properties of lead compounds, such as solubility and metabolic stability. In medicinal chemistry campaigns, analogous structures have been utilized in the synthesis of potent inhibitors for enzymes like soluble epoxide hydrolase (sEH), a target for anti-inflammatory drugs, and Protein Kinase B (Akt) inhibitors investigated for oncology applications . The structural features of this compound make it particularly useful for exploring new chemical space in drug discovery programs targeting G-protein coupled receptors (GPCRs) and various kinases . This product is provided strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this material with appropriate care and adhere to all relevant safety regulations.

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl 4-amino-1-propan-2-ylpiperidine-4-carboxylate

InChI

InChI=1S/C13H26N2O2/c1-10(2)15-8-6-13(14,7-9-15)11(16)17-12(3,4)5/h10H,6-9,14H2,1-5H3

InChI Key

NCBMHJRKUCESNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)(C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-amino-1-(propan-2-yl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 4-amino-1-(propan-2-yl)piperidine.

    Protection: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.

    Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-amino-1-(propan-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and carboxylate groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

tert-Butyl 4-amino-1-(propan-2-yl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-1-(propan-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs, emphasizing substituent effects on molecular weight, solubility, and bioactivity:

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents Similarity Score Key Properties/Notes
tert-Butyl 4-amino-1-(propan-2-yl)piperidine-4-carboxylate (Target) Not specified Not available 4-amino, 1-propan-2-yl Hypothesized higher basicity due to amine group
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (1707580-61-7) C₁₅H₂₃N₃O₂ 277.36 4-amino, 4-pyridin-3-yl No GHS classification; aromatic pyridine may enhance π-π interactions
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (139290-70-3) C₁₃H₂₄N₂O₄ 272.34 4-methoxy(methyl)carbamoyl Lower basicity due to carbamoyl group; TPSA: 64.7 Ų (moderate solubility)
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (205059-24-1) C₁₄H₂₇N₃O₂ 269.38 4-piperidin-4-yl, 1-piperazine 0.92–0.96* High BBB permeability predicted; dual heterocycles may increase receptor affinity
tert-Butyl (4-methylpiperidin-4-yl)carbamate (163271-08-7) C₁₁H₂₂N₂O₂ 214.31 4-methyl, carbamate 0.81 Reduced steric hindrance; carbamate enhances stability

*Similarity scores for analogs in relative to their target compounds.

Functional Group Impact

  • This contrasts with carbamoyl () or pyridinyl () substituents, which reduce basicity but may improve metabolic stability.
  • Propan-2-yl vs.
  • Aromatic vs. Aliphatic Substituents : The pyridin-3-yl group in introduces aromaticity, favoring interactions with hydrophobic pockets in enzymes, whereas aliphatic groups (e.g., propan-2-yl) may enhance membrane permeability.

Biological Activity

tert-Butyl 4-amino-1-(propan-2-yl)piperidine-4-carboxylate, also known by its CAS number 1402148-68-8, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to highlight its significance in medicinal chemistry.

  • Molecular Formula : C13H26N2O2
  • Molecular Weight : 242.363 g/mol
  • Purity : ≥97% .

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives. The synthetic route often includes the use of tert-butyl esters and various amine coupling reactions to introduce the amino group at the 4-position of the piperidine ring.

Pharmacological Profile

The biological activity of this compound has been explored in various studies, particularly its interaction with biological targets such as P-glycoprotein (P-gp). This compound exhibits selective inhibition of P-gp, a key player in drug transport across cell membranes.

  • P-glycoprotein Interaction :
    • Studies indicate that this compound can stimulate ATPase activity in P-gp, suggesting a mechanism for reversing drug resistance in cancer cells. The effective concentration (EC50) for stimulation and the inhibitory concentration (IC50) for P-gp activity were determined through biochemical assays .
  • Anti-inflammatory Effects :
    • In vitro experiments have demonstrated that derivatives of this compound can modulate inflammatory pathways. For instance, compounds with similar structures have shown significant inhibition of COX-2 activity, a target for anti-inflammatory drugs .
  • Neuroprotective Potential :
    • Research has suggested neuroprotective properties linked to piperidine derivatives. These compounds may mitigate neuroinflammation and oxidative stress, which are critical in neurodegenerative diseases .

Case Studies

StudyFindings
In vitro P-gp Assay Demonstrated that this compound enhances ATPase activity in P-gp, indicating potential as a chemosensitizer in cancer therapy .
Anti-inflammatory Activity Exhibited IC50 values comparable to standard anti-inflammatory agents in COX-2 inhibition assays .
Neuroprotection Shown to reduce markers of oxidative stress in neuronal cell lines .

Discussion

The biological activities associated with this compound suggest its potential utility in therapeutic applications, particularly in oncology and neurology. Its ability to modulate drug transport mechanisms and inflammatory responses positions it as a candidate for further research and development.

Q & A

Q. What are the recommended methods for synthesizing and purifying tert-butyl 4-amino-1-(propan-2-yl)piperidine-4-carboxylate?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine amine, followed by functionalization at the 4-position. Key steps include:

  • Boc protection : Reacting the primary amine with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine) in dichloromethane or THF .
  • Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane. Confirm purity via HPLC (>95%) and NMR (e.g., ¹H/¹³C) .
  • Critical parameters : Control reaction temperature (20–25°C) to avoid side reactions like over-alkylation .

Q. What safety protocols should be followed when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-certified P95 masks) if handling powders to avoid inhalation .
  • Emergency measures : For spills, contain with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Eye exposure requires immediate flushing with water for ≥15 minutes .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Q. How can researchers determine the compound’s physical properties if data are incomplete?

  • Melting point : Use differential scanning calorimetry (DSC).
  • Solubility : Perform shake-flask experiments in water, DMSO, or ethanol, followed by UV-Vis or HPLC quantification .
  • LogP : Estimate via reverse-phase HPLC using reference standards .

Advanced Research Questions

Q. How does the steric hindrance of the tert-butyl group influence reactivity in cross-coupling reactions?

The tert-butyl group reduces nucleophilicity at the piperidine nitrogen, requiring optimized conditions for functionalization:

  • Buchwald-Hartwig amination : Use Pd catalysts (e.g., Pd(OAc)₂) with strong bases (e.g., Cs₂CO₃) at elevated temperatures (80–100°C) .
  • Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates and side products .

Q. What analytical techniques are critical for characterizing structural isomers or impurities?

  • Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose-based columns) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <5 ppm error .
  • 2D NMR (COSY, HSQC) : Assign stereochemistry and detect minor impurities (<0.1%) .

Q. How should researchers address contradictions in reported toxicity data?

  • Literature cross-check : Compare classifications from multiple SDS sources (e.g., EU-GHS vs. OSHA) .
  • In vitro validation : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity in HEK293 or HepG2 cells .

Q. What strategies ensure compound stability during long-term storage?

  • Degradation studies : Accelerate stability testing at 40°C/75% RH for 1–3 months, analyzing samples via HPLC .
  • Incompatibility testing : Avoid storage with strong acids/bases or metal catalysts to prevent Boc deprotection .

Q. How can unknown toxicological risks be assessed preclinically?

  • In silico tools : Predict acute toxicity using QSAR models (e.g., TEST software from EPA) .
  • In vivo alternatives : Use zebrafish embryos for rapid hepatotoxicity screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.